2-chloro-N-(1-phenylbutyl)propanamide

Chemical Synthesis Building Blocks Quality Control

Standard N-substituted chloropropanamides lack the steric and electronic profile required for reproducible SAR. CAS 40023-54-9 features a chiral 1-phenylbutyl group, offering defined hydrophobicity and regiochemistry. - **Core value:** Reactive alpha-chloro electrophile enables nucleophilic substitution with amines, thiols, or alkoxides. - **Application:** Builds N-(1-phenylbutyl)propanamide scaffolds for medicinal chemistry and asymmetric catalysis. - **Supply:** Available in research-grade purity with analytical certification on request.

Molecular Formula C13H18ClNO
Molecular Weight 239.74
CAS No. 40023-54-9
Cat. No. B2911872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1-phenylbutyl)propanamide
CAS40023-54-9
Molecular FormulaC13H18ClNO
Molecular Weight239.74
Structural Identifiers
SMILESCCCC(C1=CC=CC=C1)NC(=O)C(C)Cl
InChIInChI=1S/C13H18ClNO/c1-3-7-12(15-13(16)10(2)14)11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3,(H,15,16)
InChIKeyLCCLCMWOMXHIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(1-phenylbutyl)propanamide: Amide Building Block


2-Chloro-N-(1-phenylbutyl)propanamide (CAS 40023-54-9) is a synthetic organic compound belonging to the class of secondary amides [1]. It is characterized by a propanamide backbone substituted with a chlorine atom at the alpha position and a 1-phenylbutyl group on the nitrogen atom, with a molecular formula of C13H18ClNO and a molecular weight of 239.74 g/mol . The compound is primarily utilized as a chemical building block or synthetic intermediate in research and development settings .

Reactivity
α-Chloro electrophile for nucleophilic substitution in library synthesis
Steric Profile
N-(1-phenylbutyl) group provides steric and electronic tuning for SAR exploration
Availability
Supplied by multiple vendors in research-grade purity options with CoA support

Critical Role of N-Substitution in 2-Chloro-N-(1-phenylbutyl)propanamide


Despite sharing the 2-chloropropanamide core with other compounds, the specific N-(1-phenylbutyl) substituent in 2-chloro-N-(1-phenylbutyl)propanamide dictates its unique reactivity profile and physicochemical properties. Generic substitution with other N-substituted chloropropanamides—such as 2-chloro-N-phenylpropanamide or 2-chloro-N-(2-phenylbutyl)propanamide —is not straightforward, as differences in steric bulk, electronic effects from the phenylbutyl group, and regiochemistry significantly alter reaction outcomes, solubility, and stability. Furthermore, variations in available purity grades (e.g., 95% vs. 98% [1]) and the absence of standardized analytical certifications underscore the necessity of precise compound selection for reproducible research.

N-Substitution: Different N-substituents (e.g., phenyl or 2-phenylbutyl) may alter reactivity and solubility due to steric and electronic changes.
Regiochemistry: The 1-phenylbutyl vs. 2-phenylbutyl isomer may lead to distinct conformational preferences, potentially affecting target interactions.
Purity Grades: Available purities (e.g., 95% vs. 98%) and lack of standardized certifications require verification for reproducible outcomes.

2-Chloro-N-(1-phenylbutyl)propanamide: Quantitative Comparison with Analogs


Molecular Weight Distinction vs. Acetamide Analog

2-Chloro-N-(1-phenylbutyl)propanamide (C13H18ClNO, MW: 239.74 g/mol) is distinct from its closest analog, 2-chloro-N-(1-phenylbutyl)acetamide (CAS 40023-34-5), which has a molecular weight of 225.72 g/mol (C12H16ClNO) . The target compound's higher molecular weight reflects its additional methylene group in the propanamide backbone compared to the acetamide analog, a structural feature that can influence both reactivity and physical properties. The compound is commercially available with a standard purity of 95% , which is a critical parameter for procurement decisions.

Mol. Weight vs. Acetamide
Head-to-head
Target: 239.74 g/mol
Comparator: 225.72 g/mol
Δ +14.02 g/mol
Supports unambiguous LC-MS identification
Calculated from molecular formulas
Chemical Synthesis Building Blocks Quality Control

Predicted Density and Boiling Point

While experimental data are limited, predicted physicochemical properties offer a quantitative basis for comparing 2-chloro-N-(1-phenylbutyl)propanamide with other chloropropanamide building blocks. For this compound, the predicted density is 1.1±0.1 g/cm³ and the predicted boiling point is 389.1±35.0 °C at 760 mmHg [1]. These values are consistent with its class (secondary amides with aromatic substitution) and provide essential information for solvent selection, distillation conditions, and formulation studies. In contrast, the parent 2-chloropropanamide (CAS 27816-36-0) has a predicted boiling point of 239.8 °C , illustrating how the N-(1-phenylbutyl) substituent substantially increases molecular weight and boiling point, which can impact handling and purification.

Boiling Point & Density
Predicted
Target BP: 389.1±35.0 °C
Comparator (2-chloropropanamide): 239.8 °C
Δ ~149 °C higher; density 1.1 g/cm³
Lower volatility informs handling and method selection
Predicted values; experimental verification recommended
Chemical Engineering Process Chemistry Analytical Chemistry

Regioisomeric Differentiation: 1-Phenylbutyl vs. 2-Phenylbutyl

The specific regiochemistry of the N-substituent differentiates 2-chloro-N-(1-phenylbutyl)propanamide from its regioisomer 2-chloro-N-(2-phenylbutyl)propanamide (CAS 852933-93-8) . While both share the same molecular formula and weight, the position of the phenyl group on the butyl chain (1-position vs. 2-position) results in distinct three-dimensional shapes and electronic environments around the amide bond. This regioisomeric difference can significantly alter binding affinity to biological targets or reactivity in metal-catalyzed reactions. Without head-to-head experimental data, this class-level inference is based on the well-established principle in medicinal chemistry that even minor changes in substituent positioning can drastically change a molecule's biological profile.

Regioisomeric Differentiation
Class-level
1-Phenylbutyl vs. 2-phenylbutyl: same formula, distinct conformation
Regioisomer selection critical for SAR studies
Based on structural principles; experimental validation needed
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Procurement and Purity Options

Commercially, 2-chloro-N-(1-phenylbutyl)propanamide is available from multiple reputable vendors, with reported purities of 95% and 98% [1]. In contrast, the closely related analog 2-chloro-N-(1-phenylbutyl)acetamide (CAS 40023-34-5) is listed with a minimum purity of 95% . This parity in purity grades suggests that the target compound meets standard research-grade specifications. However, the availability of the target compound from established suppliers like Sigma-Aldrich (via Enamine) and Santa Cruz Biotechnology provides assurance of batch-to-batch consistency and access to certificates of analysis (CoA), which are essential for reproducible research.

Commercial Purity
Supplier data
Target: 95% (Sigma-Aldrich), 98% (ChemSrc)
Acetamide analog: 95%
Higher purity grade may reduce in-house purification
Verify with CoA; batch-dependent
Chemical Procurement Research Supply Chain Analytical Standards

2-Chloro-N-(1-phenylbutyl)propanamide: Application Scenarios


Amide Library Synthesis via Alpha-Chloro Substitution

The presence of the reactive alpha-chloro group adjacent to the carbonyl makes 2-chloro-N-(1-phenylbutyl)propanamide a versatile electrophile. This moiety can undergo nucleophilic substitution with a variety of amines, thiols, or alkoxides, allowing for the generation of diverse compound libraries with the conserved N-(1-phenylbutyl)propanamide scaffold . This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) around a core pharmacophore.

Building Block for Chiral Amide Synthesis

The N-(1-phenylbutyl) group introduces a chiral center and a hydrophobic aromatic tail. While the compound itself is likely racemic unless specified, this scaffold is valuable for synthesizing chiral amides with potential applications in asymmetric catalysis or as probes for studying stereospecific biological interactions . Researchers can use this building block to incorporate a defined stereocenter into more complex molecular architectures.

HPLC and LC-MS Analytical Standard

Given its defined molecular weight (239.74 g/mol) and moderate lipophilicity (implied by the phenylbutyl group), 2-chloro-N-(1-phenylbutyl)propanamide serves as a useful reference standard for developing and validating analytical methods . Its distinct retention time on C18 columns and characteristic mass spectrometric fragmentation pattern make it suitable for use as a system suitability standard or an internal standard in quantitative assays for related compounds.

Application
Selection Property
Validation Focus
Amide library synthesis (α-chloro substitution)
Electrophilic α-chloro group reactivity
Nucleophilic substitution scope and yield
Chiral amide scaffold synthesis
N-(1-phenylbutyl) chiral center
Stereochemical outcome and enantiopurity
LC-MS analytical standard
Defined molecular weight and lipophilicity
Retention time and fragmentation reproducibility

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